molecular formula C10H10ClN3O B1455676 4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole CAS No. 1338689-28-3

4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole

Cat. No. B1455676
M. Wt: 223.66 g/mol
InChI Key: NWOBEPZQQAZXFH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole, also known as CMTPT, is a synthetic triazole compound with potential for use in scientific research. It is a member of the triazole family and is characterized by its triazole ring structure and the presence of a chlorine atom in the 4-position. CMTPT has a variety of applications, ranging from the development of new drugs to the study of biochemical and physiological effects.

Scientific Research Applications

Corrosion Inhibition

One significant application of triazole derivatives, including those structurally related to "4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole," is in corrosion inhibition. For instance, triazole compounds have been shown to effectively inhibit the corrosion of mild steel in acidic mediums. These inhibitors operate by adsorbing onto the metal surface, forming a protective barrier that reduces corrosion rates. The effectiveness of such compounds can be attributed to their molecular structure, which allows for strong adsorption onto metal surfaces through the formation of a chemisorbed layer, as demonstrated in research examining the corrosion control of mild steel using triazole derivatives in hydrochloric acid medium (Bentiss et al., 2009).

Synthesis of Derivatives and Biological Applications

Triazole derivatives, including "4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole," play a crucial role in the synthesis of pharmacologically active compounds. Their versatility allows for the creation of a wide range of derivatives with potential biological activities. For example, the preparation of some 1,2,4-triazole and benzotriazole ester derivatives has been explored, highlighting the chemical versatility of triazole compounds for generating substances that could have significant biological applications (Toumani, 2017).

Material Science and Energetic Materials

In material science, "4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole" and its derivatives have been utilized in the development of energetic materials. These materials are designed to release energy rapidly and are applicable in various fields, including explosives and propellants. Research in this area focuses on synthesizing triazolyl- or triazolium-functionalized unsymmetrical energetic salts, demonstrating the compound's potential in creating high-density materials with good thermal stability (Wang et al., 2007).

properties

IUPAC Name

4-(chloromethyl)-1-(2-methoxyphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-15-10-5-3-2-4-9(10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOBEPZQQAZXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole
Reactant of Route 3
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4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole
Reactant of Route 4
4-(chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole

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